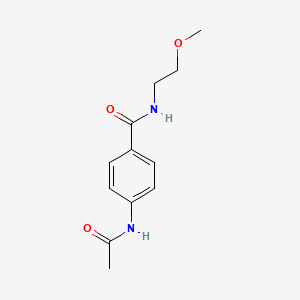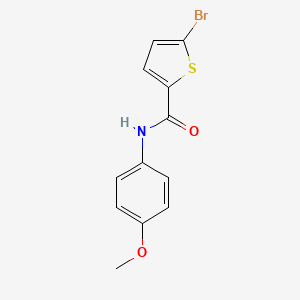![molecular formula C18H15N5O5 B4720947 N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-2,4-dinitrobenzamide](/img/structure/B4720947.png)
N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-2,4-dinitrobenzamide
Vue d'ensemble
Description
N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-2,4-dinitrobenzamide, also known as MPD, is a chemical compound that has gained significant attention in the field of scientific research. Its unique properties and mechanism of action have made it a popular choice for various applications in the laboratory setting.
Applications De Recherche Scientifique
N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-2,4-dinitrobenzamide has been extensively studied for its potential use as a selective inhibitor of protein kinase R (PKR), an enzyme that plays a crucial role in the innate immune response to viral infections. N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-2,4-dinitrobenzamide has also been investigated for its ability to inhibit the growth of cancer cells, specifically in breast cancer and leukemia. Additionally, N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-2,4-dinitrobenzamide has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
Mécanisme D'action
N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-2,4-dinitrobenzamide functions as a selective inhibitor of PKR by binding to its RNA-binding domain, thereby preventing its activation and subsequent downstream signaling. This inhibition of PKR activity leads to a decrease in the production of interferons and cytokines, which are responsible for the immune response to viral infections. In cancer cells, N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-2,4-dinitrobenzamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth.
Biochemical and Physiological Effects:
N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-2,4-dinitrobenzamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of PKR activity, the induction of cell cycle arrest and apoptosis in cancer cells, and the reduction of inflammatory cytokine production. Additionally, N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-2,4-dinitrobenzamide has been shown to have low toxicity levels in vitro, making it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-2,4-dinitrobenzamide is its selectivity for PKR, which allows for the specific inhibition of this enzyme without affecting other cellular processes. Additionally, N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-2,4-dinitrobenzamide has been shown to have low toxicity levels in vitro, making it a safe and promising candidate for further research. However, one limitation of N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-2,4-dinitrobenzamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for the research of N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-2,4-dinitrobenzamide, including its potential use in the treatment of viral infections, cancer, and inflammatory diseases. Additionally, further studies are needed to investigate the potential side effects of N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-2,4-dinitrobenzamide and its long-term effects on cellular processes. Finally, the development of more efficient synthesis methods for N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-2,4-dinitrobenzamide could lead to its broader use in scientific research.
Propriétés
IUPAC Name |
N-[1-[(2-methylphenyl)methyl]pyrazol-3-yl]-2,4-dinitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O5/c1-12-4-2-3-5-13(12)11-21-9-8-17(20-21)19-18(24)15-7-6-14(22(25)26)10-16(15)23(27)28/h2-10H,11H2,1H3,(H,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYZAXHJLUUDJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC(=N2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-imino-2-[(2-phenoxyethyl)thio]-6-(3,4,5-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4720870.png)
![2-(4-methylphenyl)-1,2,4-triazaspiro[4.5]decan-3-one](/img/structure/B4720871.png)
![3-(4-chlorophenyl)-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}acrylamide](/img/structure/B4720874.png)


![3-chloro-N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4720897.png)
![2-(4-tert-butylphenyl)-N-[3-(4-morpholinyl)propyl]-4-quinazolinamine](/img/structure/B4720901.png)
![3-[(4-benzyl-1-piperazinyl)carbonyl]-5-(2-furyl)-2-methyl-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B4720905.png)
![4-({3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoic acid](/img/structure/B4720915.png)
![N-allyl-2-[(mesitylsulfonyl)amino]benzamide](/img/structure/B4720917.png)
![2-[4-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4720926.png)
![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2,2-diphenylacetamide](/img/structure/B4720951.png)
![4-[3-(butylamino)-2-(2-furoylamino)-3-oxo-1-propen-1-yl]phenyl 4-methylbenzenesulfonate](/img/structure/B4720955.png)
![2-[4-(4-chloro-3-nitrobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B4720963.png)